An In-depth Technical Guide to Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (CAS Number: 1155085-67-8)
An In-depth Technical Guide to Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (CAS Number: 1155085-67-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, a key building block in contemporary medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and this particular derivative, with its reactive ester and primary amine functionalities, offers a versatile platform for the synthesis of a diverse range of complex molecules.[1][2] This document will detail the physico-chemical properties, a validated synthetic route, purification protocols, and analytical characterization of the title compound. Furthermore, it will explore its potential applications in drug development, drawing on the established biological significance of N-arylpiperazine derivatives.
Introduction: The Strategic Importance of the N-Arylpiperazine Moiety
The N-arylpiperazine motif is a cornerstone in modern pharmacology, found in a multitude of approved drugs targeting a wide array of biological systems.[2] Its prevalence is attributed to a unique combination of properties: the piperazine ring can modulate aqueous solubility and lipophilicity, while the nitrogen atoms provide key hydrogen bonding interactions with biological targets.[1] The aryl substituent can be readily modified to fine-tune electronic and steric properties, influencing receptor binding and pharmacokinetic profiles.
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (CAS: 1155085-67-8) is a particularly valuable derivative. The terminal aniline group serves as a versatile synthetic handle for amide bond formation, sulfonylation, or diazotization, enabling the introduction of diverse pharmacophores. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, facilitating further derivatization or acting as a key interaction point with biological targets. This dual functionality makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neuropharmacology.[2]
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1155085-67-8 | |
| Molecular Formula | C₁₃H₁₉N₃O₂ | |
| Molecular Weight | 249.31 g/mol | |
| SMILES | COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N | |
| InChI | InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3 | |
| Predicted XlogP | 1.1 | |
| Predicted pKa | Basic: 7.43 (piperazine nitrogen), Acidic: Not significant | |
| Appearance | Expected to be an off-white to pale beige solid |
Synthesis of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
The synthesis of the title compound is predicated on a well-established nucleophilic substitution reaction. The secondary amine of 1-(4-aminophenyl)piperazine acts as a nucleophile, displacing a halide from an appropriate methyl haloacetate. A plausible and efficient synthetic route is detailed below, based on analogous reactions reported in the literature for similar N-arylpiperazine derivatives.[3]
Synthetic Pathway
The synthesis proceeds via a direct N-alkylation of 1-(4-aminophenyl)piperazine with methyl bromoacetate.
Caption: Synthetic route to Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate.
Detailed Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity.
Materials:
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1-(4-aminophenyl)piperazine (1.0 eq)
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Methyl bromoacetate (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel (for column chromatography)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(4-aminophenyl)piperazine and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.
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Addition of Base: Add anhydrous potassium carbonate to the solution. The suspension should be stirred vigorously. The base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
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N-Alkylation: Slowly add methyl bromoacetate to the stirring suspension at room temperature. An exotherm may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).[4] The reaction is typically complete within 12-24 hours.
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Work-up:
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Once the reaction is complete, filter the solid potassium carbonate and potassium bromide salts.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts and water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[3][5] The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is recommended for purity assessment. A C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is a standard starting point.[6][7] The analyte can be detected by UV absorption, typically around 254 nm.
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Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is a rapid and effective tool for monitoring reaction progress and identifying fractions during column chromatography.[4]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group, the methylene protons of the piperazine ring, the methylene protons of the acetate group, and the methyl protons of the ester.
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¹³C NMR: The carbon NMR spectrum will provide confirmatory evidence of the carbon skeleton, with distinct signals for the aromatic carbons, the piperazine carbons, the carbonyl carbon of the ester, and the methyl carbon.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.
Applications in Drug Discovery and Development
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is not just a chemical entity but a strategic tool for the medicinal chemist. Its utility stems from the broader, well-documented biological activities of arylpiperazine derivatives.
Scaffold for Novel Therapeutics
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. The dual reactivity allows for a modular approach to library synthesis, enabling the rapid exploration of chemical space around the arylpiperazine core.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
